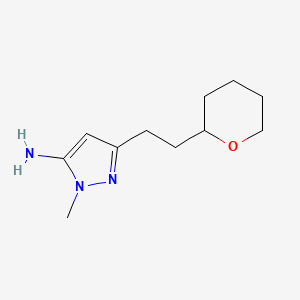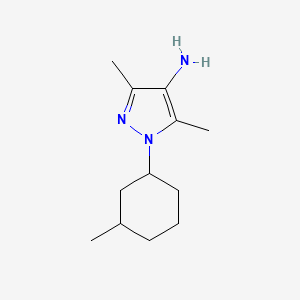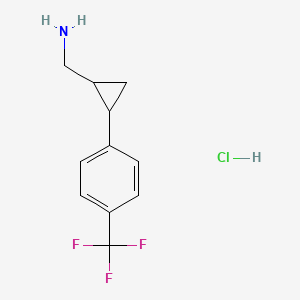
4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C11H14O3. This compound is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a furan ring substituted with methyl groups and a pentane-1,3-dione moiety. Furan derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione typically involves the reaction of 5-methylfurfural with acetylacetone. The reaction is catalyzed by a base such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds through a nucleophilic addition of acetylacetone to 5-methylfurfural, followed by cyclization and dehydration to form the final product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methyl groups on the furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylfuran: A simpler furan derivative with similar chemical properties.
5-Methylfurfural: A precursor in the synthesis of 4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione.
Acetylacetone: A diketone used in the synthesis of various furan derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both furan and diketone functionalities. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
4-methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione |
InChI |
InChI=1S/C11H14O3/c1-7(2)9(12)6-10(13)11-5-4-8(3)14-11/h4-5,7H,6H2,1-3H3 |
Clave InChI |
RLNQWMJJUUFLIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(=O)CC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid](/img/structure/B15326940.png)

![tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate](/img/structure/B15326956.png)


![3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)
![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B15326981.png)

![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol](/img/structure/B15326986.png)


![2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B15327004.png)
![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride](/img/structure/B15327034.png)
![(R)-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine hydrochloride](/img/structure/B15327044.png)
